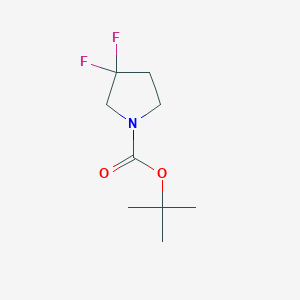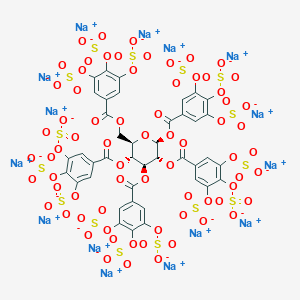
4-fluoro-2,6-dipyridin-2-ylpyridine
Overview
Description
4’-Fluoro-2,2’6’,2’'-terpyridine: is a heterocyclic compound derived from pyridine. It is characterized by the presence of three pyridine rings connected in a linear arrangement, with a fluorine atom substituted at the 4’ position of the central pyridine ring. The molecular formula of this compound is C15H10FN3 , and it has a molecular weight of 251.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2,2’:6’,2’'-terpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2’:6’,2’'-terpyridine, which is then subjected to fluorination.
Industrial Production Methods
In industrial settings, the production of 4’-Fluoro-2,2’:6’,2’'-terpyridine may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 4’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Coordination Reactions: The compound can form coordination complexes with transition metals, which are useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as or can be used for substitution reactions.
Coordination Complex Formation: Transition metal salts like cobalt(II) chloride or nickel(II) chloride are commonly used to form coordination complexes.
Major Products
Substituted Terpyridines: Products with various functional groups replacing the fluorine atom.
Metal Complexes: Coordination compounds with metals like cobalt, nickel, and platinum.
Scientific Research Applications
4’-Fluoro-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Fluoro-2,2’:6’,2’'-terpyridine, particularly in its biological applications, involves:
Coordination with Metal Ions: The compound forms stable complexes with metal ions, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-2,2’:6’,2’'-terpyridine
- 4’-Bromo-2,2’:6’,2’'-terpyridine
- 4’-Iodo-2,2’:6’,2’'-terpyridine
- 4’-Methyl-2,2’:6’,2’'-terpyridine
Uniqueness
4’-Fluoro-2,2’:6’,2’'-terpyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom enhances the compound’s ability to form strong coordination bonds with metal ions, making it particularly valuable in the synthesis of metal complexes for various applications .
Properties
IUPAC Name |
4-fluoro-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZRNZZLWVHQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















